![molecular formula C16H11N3O B1204228 6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine](/img/structure/B1204228.png)
6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine is a furopyrimidine.
Aplicaciones Científicas De Investigación
Glycogen Synthase Kinase-3 Inhibitors
4-Amino-5,6-diaryl-furo[2,3-d]pyrimidines, a category that includes compounds similar to 6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine, have been identified as potent inhibitors of glycogen synthase kinase-3beta (GSK-3beta). These compounds demonstrate inhibitory activity at low nanomolar levels (Miyazaki et al., 2008).
Antineoplastic Effects
Furo[2,3-d]pyrimidine derivatives, including structures related to 6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine, have shown potent antineoplastic activity. This was demonstrated through the synthesis and investigation of these compounds, highlighting their potential in cancer treatment (Machoń & Cieplik, 1988).
Antibacterial and Antifungal Activities
Some pyrrolylfuro[2,3-d]pyrimidines and pyrrolopyrazinofuropyrimidines, which are related to 6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine, have been synthesized and screened for antibacterial and antifungal activities. These studies highlight the potential of such compounds in addressing infectious diseases (Abdel-Mohsen et al., 2006).
Nonlinear Optical Properties
Pyrimidine derivatives, including those structurally similar to 6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine, have shown promising applications in nonlinear optics (NLO) and medicine. This is primarily due to the photophysical properties of these compounds, as studied through density functional theory (DFT) and time-dependent DFT (Hussain et al., 2020).
Pneumocystis carinii Dihydrofolate Reductase Inhibitors
2,4-Diamino-5-substituted-furo[2,3-d]pyrimidines, similar to 6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine, have been synthesized as selective inhibitors of Pneumocystis carinii dihydrofolate reductase (DHFR). These compounds offer potential in the treatment of opportunistic infections in immunocompromised patients (Gangjee et al., 1998).
Tie-2 and VEGFR2 Dual Inhibitors
A novel class of furo[2,3-d]pyrimidines, which include compounds structurally akin to 6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine, has been discovered as potent dual inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases. These compounds have significant implications in cancer therapy and angiogenesis-related diseases (Miyazaki et al., 2005).
Propiedades
Nombre del producto |
6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine |
|---|---|
Fórmula molecular |
C16H11N3O |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
6-phenyl-4-pyrrol-1-ylfuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H11N3O/c1-2-6-12(7-3-1)14-10-13-15(19-8-4-5-9-19)17-11-18-16(13)20-14/h1-11H |
Clave InChI |
YENSLLPLIAMTRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3O2)N4C=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



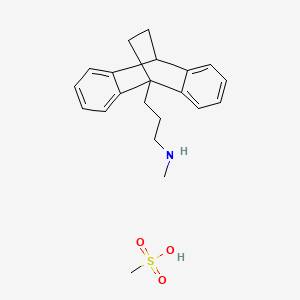
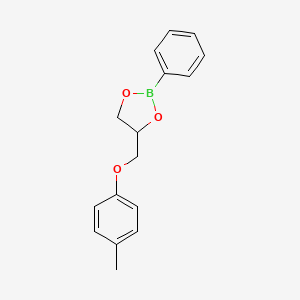
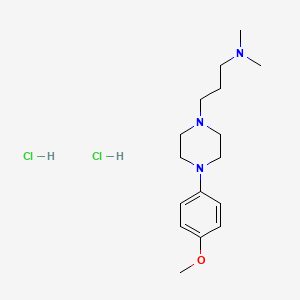
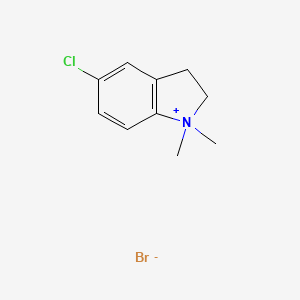
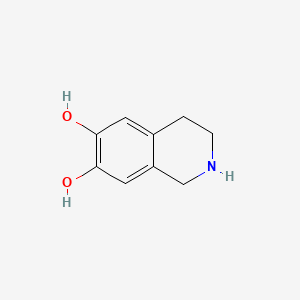
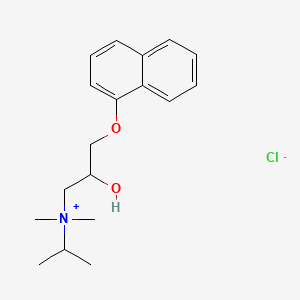
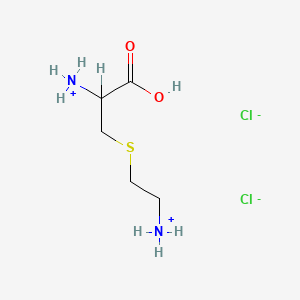
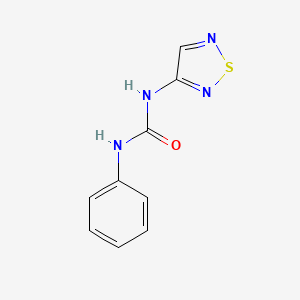
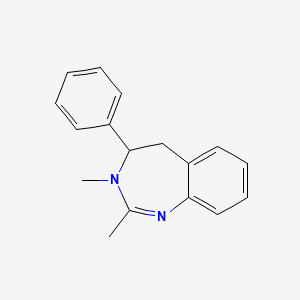
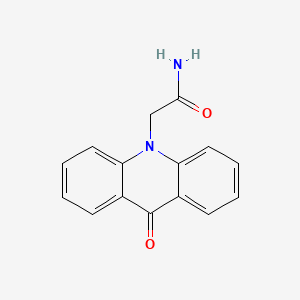
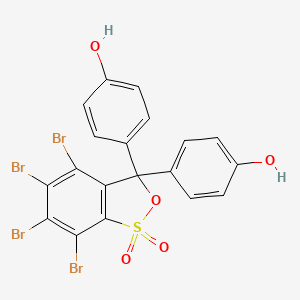
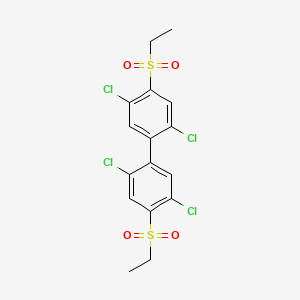
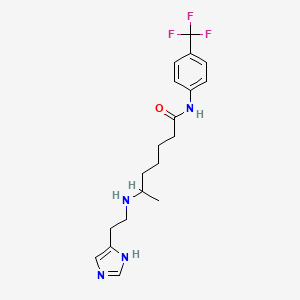
![3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid](/img/structure/B1204168.png)